
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the methanone group suggests that this compound could have a planar structure, as these groups tend to favor planar arrangements .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thioether group could undergo oxidation reactions, the imidazole ring could participate in acid-base reactions, and the methanone group could undergo nucleophilic addition reactions .Scientific Research Applications
- Application : Tris(2,6-dimethoxyphenyl)methyl carbenium ion (a derivative of our compound) serves as a charge derivatization agent in matrix-assisted laser desorption/ionization (MALDI) MS. It reacts smoothly with primary amines, forming permanently charged adducts with a mass increment of +359 Da. These adducts enhance ionization efficiency and absorb UV light .
Derivatization Agent in Mass Spectrometry
Future Directions
The study of new organic compounds is a vibrant field of research with many potential applications in medicine, materials science, and other areas. Future research on this compound could focus on exploring its reactivity, studying its physical properties, or investigating its potential biological activity .
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-15-7-4-8-16(25-2)17(15)18(23)22-10-9-21-19(22)26-12-13-5-3-6-14(20)11-13/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRIDFUMPBQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


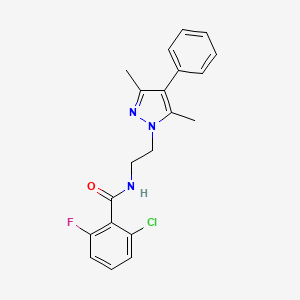

![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)

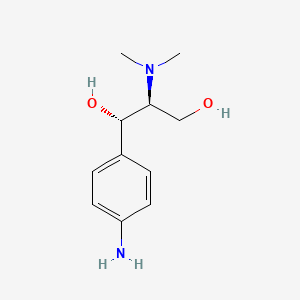

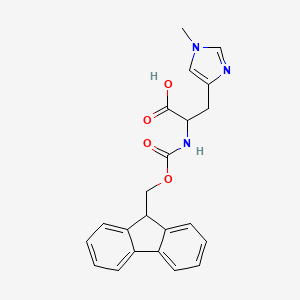
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)
![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)
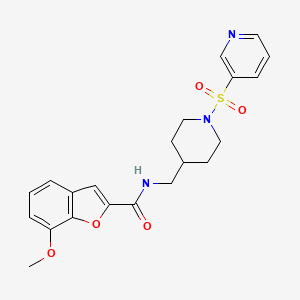
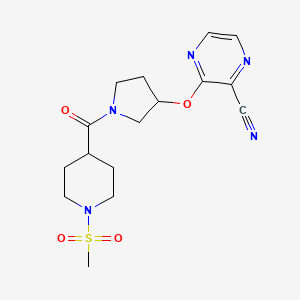
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)